DCPMU is a primary degradation product of the herbicides diuron [, , ] and methazole [, ]. It belongs to the phenylurea class of herbicides []. In scientific research, DCPMU serves as a model compound to study the environmental fate and impact of herbicides, particularly their persistence and potential toxicity [, , , , , ].
1-(3,4-Dichlorophenyl)-3-methylurea can be synthesized through various methods, primarily involving the reaction of 3,4-dichloroaniline with methyl isocyanate. The general reaction can be outlined as follows:
This method allows for the efficient synthesis of 1-(3,4-Dichlorophenyl)-3-methylurea with high yields .
The molecular structure of 1-(3,4-Dichlorophenyl)-3-methylurea features a urea functional group attached to a dichlorophenyl moiety.
CNC(=O)Nc1ccc(Cl)c(Cl)c1
InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13)
1-(3,4-Dichlorophenyl)-3-methylurea participates in several chemical reactions typical for urea derivatives:
In aqueous environments, it can undergo hydrolysis to form 3,4-dichloroaniline and carbon dioxide.
Under certain conditions (e.g., high temperatures or alkaline environments), it may decompose into simpler compounds.
The carbonyl group in the urea can react with various nucleophiles leading to substitution reactions that modify its structure for various applications in organic synthesis .
The mechanism of action for 1-(3,4-Dichlorophenyl)-3-methylurea primarily involves its role as a herbicide metabolite. It functions by inhibiting photosynthesis in plants through interference with electron transport processes within chloroplasts.
1-(3,4-Dichlorophenyl)-3-methylurea has several scientific applications:
It is used as a marker for studying pesticide degradation pathways and environmental persistence.
The compound serves as a reference standard in herbicide efficacy studies and resistance research.
Its effects on non-target organisms are assessed to understand broader ecological impacts associated with herbicide use .
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 21420-58-6